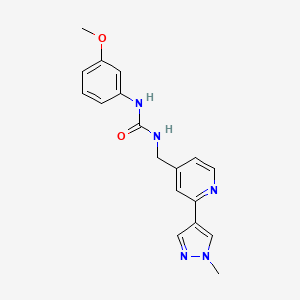

![molecular formula C16H15N3O2S B2859835 2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile CAS No. 301194-64-9](/img/structure/B2859835.png)

2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

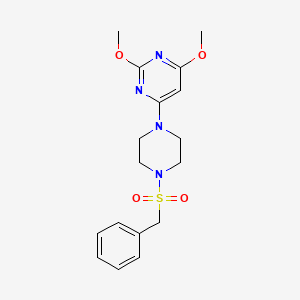

2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile, also known as 4-cyclohexylsulfanyl-3-nitrophenylmethylidene-2-propanedinitrile, is an organic compound with a molecular formula of C16H19N3O2S. It is a yellowish-brown solid that can be used as a reagent in organic synthesis. It is a versatile compound that has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the development of new materials.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics of Related Compounds

Compounds like NTBC and mesotrione, which share functional groups with the chemical , have been studied for their pharmacokinetic and pharmacodynamic properties. NTBC, a known inhibitor of 4-hydroxyphenyl pyruvate dioxygenase (HPPD), has been explored for the treatment of hereditary tyrosinaemia type 1, demonstrating significant effects on tyrosine concentrations in plasma. Mesotrione, developed as an herbicide, has shown minimal and transient effects, making it suitable for occupational use without significant clinical effects (Hall et al., 2001).

Synthesis and Activity of Coenzyme M Analogues

Research on coenzyme M analogues, specifically in the context of the methyl coenzyme M reductase system found in Methanobacterium thermoautotrophicum, highlights the potential for synthetic analogues to serve as substrates or inhibitors in biochemical pathways. This demonstrates the versatility of sulfanyl-containing compounds in synthesizing biologically relevant molecules (Gunsalus et al., 1978).

Molecular Electronics and Polymers

Nitrophenyl compounds, similar to the one , have been incorporated into polymers for applications in molecular electronics, such as reversible optical storage. These studies exemplify the role of nitrophenyl derivatives in developing materials with photoinduced properties, showcasing their potential in creating advanced electronic and photonic devices (Meng et al., 1996).

Catalysis and Synthetic Applications

The catalytic activity and synthetic utility of related sulfanyl and nitrophenyl compounds have been explored in various chemical reactions. For instance, the stereoselective Michael addition facilitated by sulfinyl-containing organocatalysts demonstrates the potential of these compounds in asymmetric synthesis, contributing to the field of catalysis and synthetic chemistry (Singh et al., 2013).

Propiedades

IUPAC Name |

2-[(4-cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c17-10-13(11-18)8-12-6-7-16(15(9-12)19(20)21)22-14-4-2-1-3-5-14/h6-9,14H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYGWTGQONHOQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859753.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one](/img/structure/B2859760.png)

![(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2859762.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2859765.png)

![(E)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2859768.png)

![N-cyclohexyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2859772.png)

![5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole](/img/structure/B2859773.png)

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)